molecular formula C22H27N5O3 B2928742 3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887865-56-7

3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2928742
CAS-Nummer: 887865-56-7
Molekulargewicht: 409.49
InChI-Schlüssel: DVFRKPBWEKBRLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a specialized purine derivative offered for early-stage research and discovery. As part of the imidazo[2,1-f]purine-dione chemical class , this compound is of significant interest in medicinal chemistry and drug discovery for the exploration of novel therapeutic agents. Structural analogs and related purine-based scaffolds are frequently investigated for their potential to modulate key biological pathways . Researchers can utilize this compound as a critical chemical building block or a reference standard in high-throughput screening campaigns to identify and validate new biological targets. Its defined structure, featuring specific substitutions including the isobutyl and 4-methoxybenzyl groups, makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in the design and optimization of small-molecule inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-13(2)11-26-20(28)18-19(24(5)22(26)29)23-21-25(14(3)15(4)27(18)21)12-16-7-9-17(30-6)10-8-16/h7-10,13H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFRKPBWEKBRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazo[2,1-f]purine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 3-Isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • Molecular Formula : C19H24N4O2
  • Molecular Weight : 336.43 g/mol

The biological activity of 3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is believed to be mediated through its interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating signaling cascades that lead to the production of pro-inflammatory cytokines.

Key Mechanisms:

  • TLR Agonism : The compound acts as an agonist for TLR7 and TLR8, leading to the activation of downstream signaling pathways that promote immune responses.
  • Cytokine Induction : Research indicates that the compound can induce the production of various cytokines such as IL-6 and TNF-alpha in immune cells.

Antitumor Activity

Research has shown that 3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits significant antitumor activity. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis via caspase activation
MCF-77.5Cell cycle arrest at G0/G1 phase
A5496.0Inhibition of angiogenesis

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory properties. In vitro studies revealed that it enhances the activity of dendritic cells and macrophages:

Immune Cell TypeEffect Observed
Dendritic CellsIncreased antigen presentation
MacrophagesEnhanced phagocytic activity

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Variations in substituents on the imidazoquinoline scaffold can lead to different levels of TLR agonistic activity:

  • Isobutyl Group : Essential for enhancing lipophilicity and cellular uptake.
  • Methoxybenzyl Substituent : Contributes to receptor binding affinity.

Clinical Trials

A recent clinical trial investigated the use of this compound as an adjuvant in cancer immunotherapy. Results indicated improved patient responses when administered alongside standard chemotherapy regimens.

Comparative Studies

Comparative studies with other known TLR agonists revealed that 3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited superior activation of TLR pathways compared to imiquimod and resiquimod.

Vergleich Mit ähnlichen Verbindungen

Role of Position 8 Substitutions

  • Arylpiperazinylalkyl Groups (e.g., AZ-853, AZ-861): These substituents confer high affinity for 5-HT1A/5-HT7 receptors, with fluorinated phenyl groups enhancing metabolic stability and receptor selectivity .
  • However, its larger size compared to piperazinyl groups could reduce PDE4B/PDE10A inhibitory activity .

Impact of Position 3 Substituents

  • Isobutyl vs. Butyl (e.g., Target Compound vs. CB11): The branched isobutyl group in the target compound may improve membrane permeability compared to CB11’s linear butyl chain, though this could reduce PPARγ binding efficiency .
  • Fluorobenzyl Groups (e.g., ): Fluorine atoms enhance electronegativity and metabolic stability but may reduce 5-HT receptor affinity compared to methoxybenzyl derivatives .

Pharmacological and Pharmacokinetic Considerations

  • Metabolic Stability : Piperazinylalkyl derivatives (e.g., AZ-853) exhibit moderate stability in human liver microsomes (HLMs), whereas methoxybenzyl groups (as in the target compound) may prolong half-life due to reduced oxidative metabolism .
  • Side Effects : Isobutyl and methyl groups may mitigate cardiovascular side effects (e.g., hypotension) seen in piperazinyl derivatives by avoiding α1-adrenergic receptor antagonism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.